molecular formula C19H12O3 B14677452 4-Hydroxy-3-(1-naphthyl)coumarin CAS No. 39923-41-6

4-Hydroxy-3-(1-naphthyl)coumarin

Cat. No.: B14677452
CAS No.: 39923-41-6
M. Wt: 288.3 g/mol
InChI Key: HOHNSHNCSSSVEW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(1-naphthyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(1-naphthyl)coumarin typically involves the condensation of 4-hydroxycoumarin with 1-naphthaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(1-naphthyl)coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

    Substitution: Electrophilic substitution reactions can occur at the naphthyl ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-(1-naphthyl)coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(1-naphthyl)coumarin involves its interaction with various molecular targets. In the context of its anticoagulant properties, it inhibits vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby exerting an anticoagulant effect .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative with potent anticoagulant properties.

    Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.

    4-Hydroxycoumarin: The parent compound, widely used in the synthesis of various derivatives.

Uniqueness

4-Hydroxy-3-(1-naphthyl)coumarin is unique due to the presence of the naphthyl group, which enhances its chemical stability and potential for diverse applications. The naphthyl group also contributes to its distinct photophysical properties, making it valuable in the development of fluorescent probes and sensors .

Properties

CAS No.

39923-41-6

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

4-hydroxy-3-naphthalen-1-ylchromen-2-one

InChI

InChI=1S/C19H12O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,20H

InChI Key

HOHNSHNCSSSVEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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